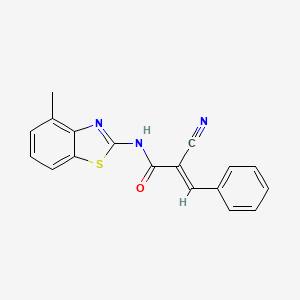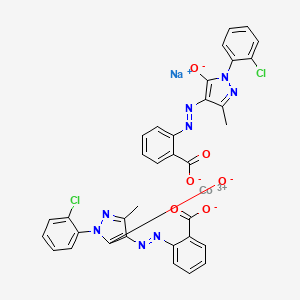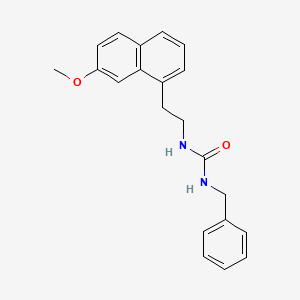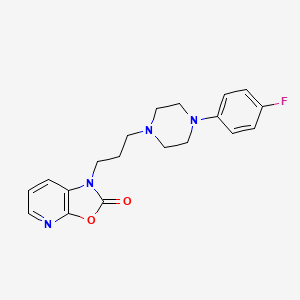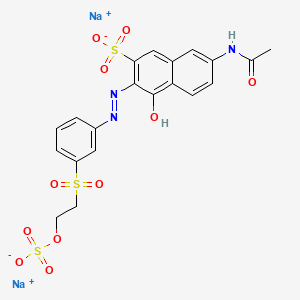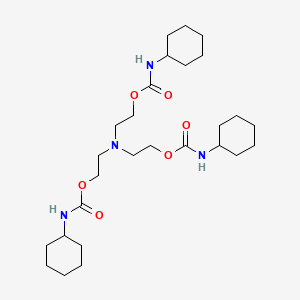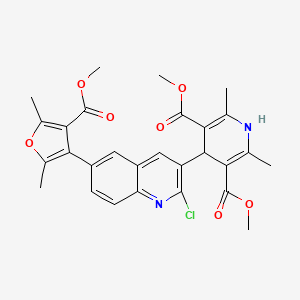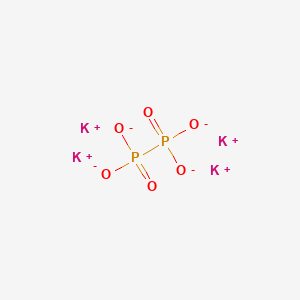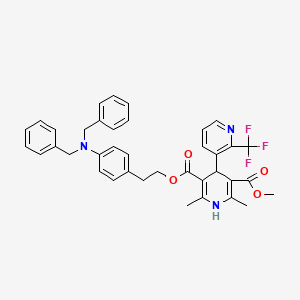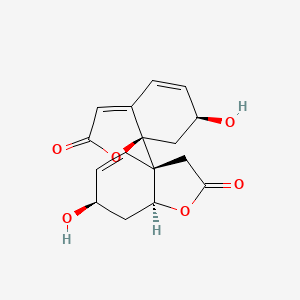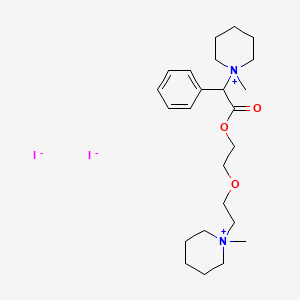
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with (2-(2-hydroxyethoxy)ethyl)-1-methyl piperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with (2-(2-hydroxyethoxy)ethyl)-1-methyl piperidinium iodide, also known as piprocurarium iodide, is a complex organic compound with a molecular formula of C23H40N2O3.2I. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1-methylpiperidine with alpha-carboxybenzyl chloride to form 1-alpha-carboxybenzyl-1-methylpiperidinium chloride. This intermediate is then esterified with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the use of catalysts to enhance the reaction efficiency and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium iodide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodides or other substituted piperidinium compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and ion channels.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an anesthetic or sedative agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. It is believed to act on ion channels and receptors, modulating their activity and leading to its anesthetic and sedative properties. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide: Similar in structure but lacks the ester group.
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide: Similar but with a different ester group.
Uniqueness: This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Its ability to act as an anesthetic and sedative makes it distinct from other piperidinium compounds.
Propiedades
Número CAS |
102207-21-6 |
|---|---|
Fórmula molecular |
C24H40I2N2O3 |
Peso molecular |
658.4 g/mol |
Nombre IUPAC |
2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl 2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetate;diiodide |
InChI |
InChI=1S/C24H40N2O3.2HI/c1-25(14-8-4-9-15-25)18-19-28-20-21-29-24(27)23(22-12-6-3-7-13-22)26(2)16-10-5-11-17-26;;/h3,6-7,12-13,23H,4-5,8-11,14-21H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
FWFITJDNZPBEDM-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCCC1)CCOCCOC(=O)C(C2=CC=CC=C2)[N+]3(CCCCC3)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


